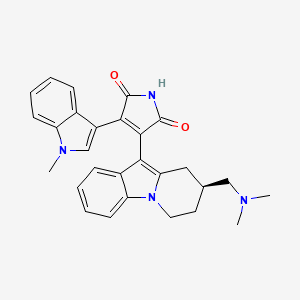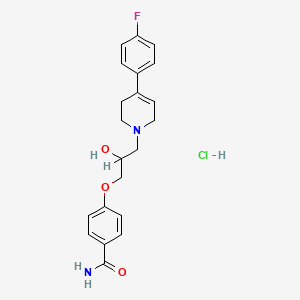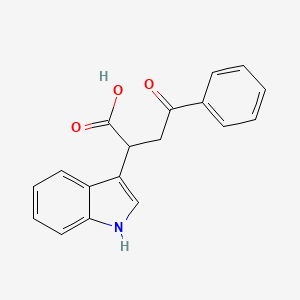
PEO-IAA
Descripción general
Descripción
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution due to excessive π-electrons delocalization . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Aplicaciones Científicas De Investigación
PEO-IAA: Análisis integral de aplicaciones de investigación científica
Regulación del crecimiento de las plantas: this compound es un potente antagonista de la auxina que se une a las proteínas F-box de respuesta al inhibidor del transporte 1/señalización de la auxina (TIR1/AFBs), las cuales son cruciales en la regulación del crecimiento de las plantas. Suprime la expresión de genes sensibles a la auxina como ZmSAUR2 e inhibe la curvatura gravitrópica, afectando los patrones de crecimiento de las plantas .
Accesibilidad de la cromatina: La investigación en Arabidopsis thaliana indica que this compound conduce al aflojamiento de la cromatina al inhibir la vía de señalización de la auxina TIR1/AFBs. Esto sugiere que la señalización de la auxina funciona para reducir la accesibilidad de la cromatina, lo que podría tener implicaciones para la regulación de la expresión genética .
Micropropagación: this compound se ha utilizado para facilitar la micropropagación del cáñamo al bloquear la señalización de la auxina a través de la unión al receptor TIR1. Esta inhibición de los genes sensibles a la auxina es crucial para controlar el crecimiento del cultivo de tejidos vegetales .
Vía de transducción de señales de la auxina: La aplicación de this compound aumenta los niveles endógenos de IAA en las raíces al inhibir la vía de transducción de señales de la IAA. Este efecto se ha observado tanto en plántulas de tipo salvaje como en mutantes de señalización de la auxina, lo que indica un amplio impacto en la dinámica de las hormonas vegetales .
Actividad anti-auxina: Como una α-alquil-IAA, this compound muestra una potente actividad anti-auxina, afectando la expresión genética y las vías de división y elongación celular mediadas a través de SCF TIR1/AFBs .
Química sintética: Se han sintetizado anti-auxinas inspiradas en this compound, ampliando las posibles aplicaciones de este compuesto en la investigación biológica y las prácticas agrícolas .
Mecanismo De Acción
Target of Action
PEO-IAA primarily targets the Transport Inhibitor Response 1/Auxin Signalling F-box proteins (TIR1/AFBs) . These proteins play a crucial role in auxin signaling, a vital process in plant physiology that regulates numerous aspects of plant development .
Mode of Action
This compound acts as an anti-auxin , blocking auxin signaling by binding to the TIR1 receptor . This binding inhibits the expression of auxin-responsive genes, effectively antagonizing auxin responses in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the auxin signaling pathway . By blocking this pathway, this compound disrupts the crosstalk between auxins and cytokinins, two phytohormones that determine plant development . This disruption can affect various aspects of plant development, including cell division, elongation, differentiation, and root growth .
Result of Action
The action of this compound leads to several molecular and cellular effects. For instance, it has been shown to suppress root gravitropism and enhance root phototropism . Additionally, it causes chromatin loosening upon application to proliferating plant cells . In practical applications, this compound has been used to facilitate hemp micropropagation, improving beneficial morphological traits such as the balanced growth of all produced shoots and enhanced bud proliferation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMWLJNHPHNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284342 | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6266-66-6 | |
| Record name | 6266-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



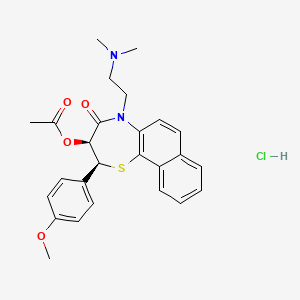
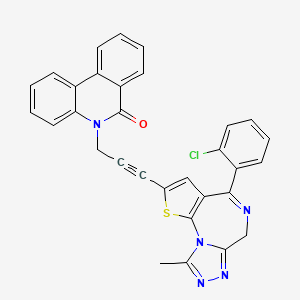
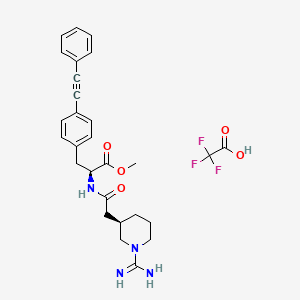
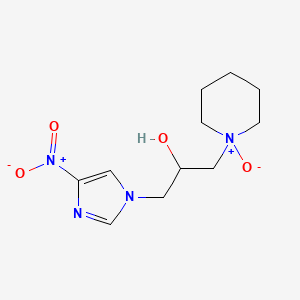
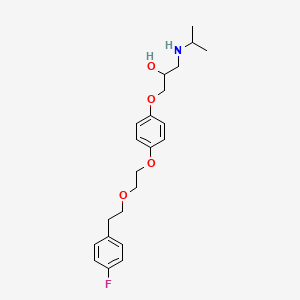
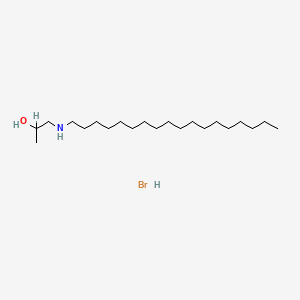
![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)

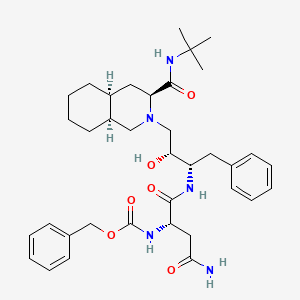
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
